8-Chloro-2,3-dimethoxy-10H-phenothiazine

Description

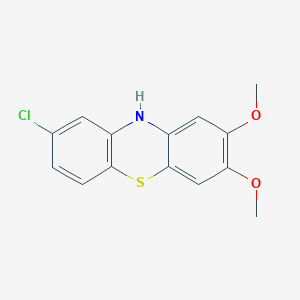

8-Chloro-2,3-dimethoxy-10H-phenothiazine is a phenothiazine derivative characterized by a chlorine substituent at the 8-position and methoxy groups at the 2- and 3-positions of the tricyclic phenothiazine core. Phenothiazines are widely studied for their antipsychotic, antihistaminic, and anticancer properties, with substituent positions critically influencing their biological activity and physicochemical properties.

Properties

CAS No. |

25946-92-3 |

|---|---|

Molecular Formula |

C14H12ClNO2S |

Molecular Weight |

293.8 g/mol |

IUPAC Name |

8-chloro-2,3-dimethoxy-10H-phenothiazine |

InChI |

InChI=1S/C14H12ClNO2S/c1-17-11-6-10-14(7-12(11)18-2)19-13-4-3-8(15)5-9(13)16-10/h3-7,16H,1-2H3 |

InChI Key |

BVYGHELZSUKRFU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC3=C(S2)C=CC(=C3)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2,3-dimethoxy-10H-phenothiazine typically involves the chlorination of 2,3-dimethoxyphenothiazine. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 8th position. Common reagents used in this process include chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2,3-dimethoxy-10H-phenothiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the phenothiazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted phenothiazine derivatives, which can have different pharmacological or industrial applications .

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic effects, and 8-Chloro-2,3-dimethoxy-10H-phenothiazine may have similar therapeutic potential.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-2,3-dimethoxy-10H-phenothiazine involves its interaction with various molecular targets. It is believed to exert its effects by modulating neurotransmitter receptors, particularly dopamine receptors, which play a crucial role in the central nervous system. The compound may also interact with other pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

*Calculated based on standard atomic weights.

Impact of Substituent Position on Properties

- Chlorine Position: 8-Chloro derivatives (e.g., this compound) are associated with antipsychotic activity due to their structural similarity to Perphenazine, which targets dopamine receptors .

- Methoxy Groups: Methoxy substituents at the 2- and 3-positions enhance electron-donating effects, stabilizing the phenothiazine radical cation and influencing redox properties. This contrasts with 7,8-dimethoxy analogs, where methoxy groups may sterically hinder receptor binding .

- Side Chain Modifications: Compounds like 4-Chloro-10-(3-chloropropyl)-10H-phenothiazine incorporate alkyl chains for improved lipid solubility, enhancing blood-brain barrier penetration . In contrast, 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine features a rigid ethynyl group, favoring crystallinity over biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.